molecular formula C13H13N3S B2588614 N-(5-methyl-1,3-thiazolidin-2-ylidene)quinolin-8-amine CAS No. 856288-54-5

N-(5-methyl-1,3-thiazolidin-2-ylidene)quinolin-8-amine

Cat. No. B2588614
M. Wt: 243.33
InChI Key: MLZKMAYEVRBDOU-UHFFFAOYSA-N
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Description

“N-(5-methyl-1,3-thiazolidin-2-ylidene)quinolin-8-amine” is a chemical compound with the CAS Number: 856288-54-5 . It has a molecular weight of 243.33 . The IUPAC name for this compound is (E)-5-methyl-N-(quinolin-8-yl)thiazolidin-2-imine .


Synthesis Analysis

Thiazolidine motifs, such as the one present in this compound, are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds . Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H13N3S/c1-9-8-15-13(17-9)16-11-6-2-4-10-5-3-7-14-12(10)11/h2-7,9H,8H2,1H3,(H,15,16) . This indicates the presence of carbon, hydrogen, nitrogen, and sulfur atoms in the molecule.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . More specific physical and chemical properties are not available in the current resources.

Scientific Research Applications

Synthesis and Biological Activity

  • Synthesis Techniques : Quinoline derivatives, closely related to N-(5-methyl-1,3-thiazolidin-2-ylidene)quinolin-8-amine, have been synthesized using various techniques, such as reactions with aryl or alkyl isothiocyanates, treatment with ethyl bromoacetate, and cyclization reactions. These methods are crucial for developing compounds with potential biological activities (Keshk et al., 2008).

  • Antimicrobial Properties : A number of quinoline derivatives exhibit significant antimicrobial properties. For instance, compounds synthesized from quinolin-2-carbohydrazide and thiosemicarbazides demonstrated noteworthy antimicrobial activity, suggesting a potential application in treating microbial infections (Keshk et al., 2008).

Chemical Transformations and Potential Biological Significance

  • Chemical Transformations : Research has explored various chemical transformations of quinoline derivatives. These transformations are important for developing new compounds with potential biological significance, such as antiparasitic drugs (Méndez et al., 2001).

Novel Thiazolidinone Derivatives

  • Development of Novel Compounds : The synthesis of novel thiazolidinone derivatives linked to quinoline structures has been achieved. These compounds have been evaluated for their antimicrobial activity against various bacteria and fungi, indicating their potential in pharmaceutical applications (Patel et al., 2012).

Antioxidant and Antiproliferative Applications

  • Antioxidant and Anticancer Potential : Certain quinoline-thiazolidinone compounds have shown promising antioxidant and antiproliferative activities. This suggests their potential use in cancer treatment and as antioxidants (Mani et al., 2018).

Synthesis of Quinoline-Based Compounds

  • Synthesis for Antimicrobial Applications : New series of quinoline-based compounds have been synthesized and shown significant antimicrobial activity, further emphasizing the medicinal potential of these compounds (Sharma et al., 2008).

Safety And Hazards

The compound is labeled with the signal word “Danger” and is associated with the hazard statements H302, H315, H318, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 .

Future Directions

Thiazolidine derivatives, including “N-(5-methyl-1,3-thiazolidin-2-ylidene)quinolin-8-amine”, have diverse therapeutic and pharmaceutical activity and are used in probe design . Future research could focus on developing multifunctional drugs and improving their activity . The novel synthesis of thiazolidine derivatives using various agents is discussed with respect to yield, purity, selectivity, and pharmacokinetic activity . These data provide useful information for designing next-generation drug candidates .

properties

IUPAC Name

5-methyl-N-quinolin-8-yl-4,5-dihydro-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3S/c1-9-8-15-13(17-9)16-11-6-2-4-10-5-3-7-14-12(10)11/h2-7,9H,8H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLZKMAYEVRBDOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN=C(S1)NC2=CC=CC3=C2N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-methyl-1,3-thiazolidin-2-ylidene)quinolin-8-amine

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